molecular formula C9H15IO2 B14260458 Hexanoic acid, 6-iodo-, 2-propenyl ester CAS No. 154565-06-7

Hexanoic acid, 6-iodo-, 2-propenyl ester

Cat. No.: B14260458
CAS No.: 154565-06-7
M. Wt: 282.12 g/mol
InChI Key: PWRGCCJKOPYIKB-UHFFFAOYSA-N
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Description

Hexanoic acid, 6-iodo-, 2-propenyl ester (CAS: 123-68-2; molecular formula: C₉H₁₅IO₂) is an iodinated aliphatic ester derived from hexanoic acid. Its structure features an iodine atom at the 6th carbon of the hexanoic acid chain and a 2-propenyl (allyl) ester group. Structural analogs, such as hexanoic acid ethyl ester (CAS: 123-66-0) and hexanoic acid allyl ester (non-iodinated), are well-documented in flavor chemistry and industrial processes .

Properties

CAS No.

154565-06-7

Molecular Formula

C9H15IO2

Molecular Weight

282.12 g/mol

IUPAC Name

prop-2-enyl 6-iodohexanoate

InChI

InChI=1S/C9H15IO2/c1-2-8-12-9(11)6-4-3-5-7-10/h2H,1,3-8H2

InChI Key

PWRGCCJKOPYIKB-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)CCCCCI

Origin of Product

United States

Preparation Methods

Iodination of 1,6-Hexanediol

The iodination of 1,6-hexanediol serves as a critical precursor step. A microwave-assisted method using iodine and polymer-bound triphenylphosphine in acetonitrile yields 6-iodo-1-hexanol (93% yield). Key conditions include:

Parameter Value
Temperature 120°C
Reaction Time 3 minutes
Catalyst Polymer-bound triphenylphosphine
Solvent Acetonitrile

This method avoids toxic solvents and achieves high chemoselectivity by targeting the primary hydroxyl group.

Oxidation of 6-Iodo-1-Hexanol to 6-Iodohexanoic Acid

The oxidation of 6-iodo-1-hexanol to the carboxylic acid is typically performed using strong oxidizing agents. Jones reagent (CrO₃ in H₂SO₄) or potassium permanganate (KMnO₄) under acidic conditions are effective. For example:
$$
\text{6-Iodo-1-hexanol} \xrightarrow[\text{H}2\text{SO}4]{\text{KMnO}_4} \text{6-Iodohexanoic acid} \quad (75-85\% \text{ yield})
$$
Alternative green chemistry approaches use H₂O₂ with diphenyl diselenide, though yields for iodinated derivatives remain unverified.

Esterification with Allyl Alcohol

Acid-Catalyzed Dehydration-Condensation

The most scalable method involves dehydrative esterification using an acid catalyst. Patents and outline protocols with involatile acids (e.g., p-toluenesulfonic acid) and polymerization inhibitors (e.g., 2,6-di-tert-butyl-4-methylphenol, BHT):

Parameter Value
Molar Ratio 1:1 (acid:alcohol)
Catalyst Loading 0.1–0.5 equiv
Temperature 30–150°C
Time 3–10 hours
Inhibitor 0.005–1.0 wt% BHT

Water removal via azeotropic distillation (toluene or cyclohexane) shifts equilibrium toward ester formation. Post-reaction, residual acid is neutralized with weak bases (e.g., sodium bicarbonate), and the product is purified by vacuum distillation.

Coupling Reagent-Mediated Esterification

For acid-sensitive substrates, Steglich esterification using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane provides milder conditions:
$$
\text{6-Iodohexanoic acid} + \text{Allyl alcohol} \xrightarrow[\text{DMAP}]{\text{DCC}} \text{Target ester} \quad (80-90\% \text{ yield})
$$
This method avoids high temperatures but requires anhydrous conditions and generates stoichiometric dicyclohexylurea as a byproduct.

Alternative Pathways

Decarboxylative Iodination

The Hunsdiecker reaction, which decarboxylates silver carboxylates with iodine, is unsuitable for 6-iodohexanoic acid synthesis, as it shortens the carbon chain. However, Barton decarboxylation using N-acyloxy-2-pyridinethiones and iodine may offer a niche route for specialized applications.

Direct Iodination of Allyl Hexanoate

Iodinating allyl hexanoate at the 6-position via radical or electrophilic mechanisms is theoretically possible but impractical due to poor regioselectivity and side reactions.

Purification and Characterization

Crude product is purified via:

  • Vacuum Distillation : Effective for large-scale isolation (bp ~110–125°C at 0.5 mmHg).
  • Column Chromatography : Silica gel with hexane/ethyl acetate (9:1) resolves ester from unreacted acid or alcohol.

Key characterization data:

  • Molecular Weight : 282.12 g/mol.
  • ¹H NMR : δ 5.8–5.9 (m, 1H, CH₂=CH), δ 4.6 (d, 2H, OCH₂), δ 3.1 (t, 2H, ICH₂).
  • IR : 1740 cm⁻¹ (C=O), 1640 cm⁻¹ (C=C).

Chemical Reactions Analysis

Types of Reactions

Hexanoic acid, 6-iodo-, 2-propenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hexanoic acid, 6-iodo-, 2-propenyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of hexanoic acid, 6-iodo-, 2-propenyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release hexanoic acid and 2-propenyl alcohol, which can then participate in various biochemical processes. The iodine atom can also play a role in modulating the reactivity and biological activity of the compound .

Comparison with Similar Compounds

Hexanoic Acid Ethyl Ester (Ethyl Hexanoate)

  • Structure: Ethyl ester of hexanoic acid (C₈H₁₆O₂).
  • Properties: Volatile, fruity aroma (pineapple, apple-like notes) . Common in fermented foods, dairy products, and alcoholic beverages (e.g., baijiu, cheese, yogurt) . Concentration ranges: 0.09–0.69 µg/L in yogurt , up to 30.7% in Chinese pit mud liquors .
  • Synthesis: Catalytic esterification of ethanol and hexanoic acid .
  • Key Differences :
    • Lacks iodine, making it less reactive in halogen-specific reactions.
    • Higher volatility compared to iodinated derivatives due to lower molecular weight (144.21 g/mol vs. ~283.22 g/mol for the 6-iodo derivative).

Hexanoic Acid Allyl Ester (Non-Iodinated)

  • Structure: Allyl ester of hexanoic acid (C₉H₁₆O₂).
  • Properties :
    • Used in synthetic flavors and fragrances.
    • Detected in microbial fermentation processes (e.g., anaerobic digestion) .
  • Key Differences :
    • The absence of iodine reduces steric hindrance and alters electronic properties, affecting reactivity in organic synthesis.
    • Allyl esters are more prone to hydrolysis than ethyl esters due to the allyl group’s electrophilic nature .

Hexanoic Acid Hexyl Ester

  • Structure: Hexyl ester of hexanoic acid (C₁₂H₂₄O₂).
  • Properties: Contributes to floral/fruity notes in aged liquors; increases with maturation time (e.g., 13.7% in 300-year-old Chinese pit mud) . Higher molecular weight (200.32 g/mol) compared to the 6-iodo allyl ester.
  • Key Differences :
    • Longer alkyl chain enhances lipophilicity, making it less volatile.

Hexanoic Acid Methyl Ester

  • Structure: Methyl ester of hexanoic acid (C₇H₁₄O₂).
  • Properties: Found in pineapple (67.75 µg/kg in Tainong No.4 pineapples) . Synthesized via β-oxidation of fatty acids in fruits .
  • Key Differences :
    • Methyl group results in higher volatility than allyl or iodinated derivatives.

Structural and Functional Implications of Iodination

The 6-iodo substitution introduces significant differences compared to non-halogenated esters:

  • Molecular Weight and Stability :
    • Increased molecular weight (283.22 g/mol) reduces volatility, limiting use in aroma applications.
    • Iodine’s electronegativity may enhance stability in certain catalytic reactions .

Q & A

Q. What are the optimal synthetic routes for Hexanoic acid, 6-iodo-, 2-propenyl ester, and how can purity be validated?

Methodological Answer:

  • Synthesis :
    • Esterification : React 6-iodohexanoic acid with allyl alcohol (2-propenol) under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Use a Dean-Stark trap to remove water and shift equilibrium toward ester formation .
    • Purification : Employ fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the ester.
  • Purity Validation :
    • GC-MS : Compare retention times and mass spectra with NIST reference data .
    • ¹H/¹³C NMR : Confirm structural integrity via characteristic peaks (e.g., allyl group: δ ~4.5–5.5 ppm for CH₂=CHCH₂O; iodinated chain: δ ~2.3–2.8 ppm for CH₂I) .

Q. Which spectroscopic techniques are most effective for characterizing this ester?

Methodological Answer:

  • FT-IR : Identify ester carbonyl (C=O) stretch at ~1740–1720 cm⁻¹ and C-I bond vibrations at ~500–600 cm⁻¹ .
  • NMR : Use DEPT or HSQC to distinguish allyl protons and iodinated carbons. Coupling constants (J values) resolve stereochemistry in the allyl group .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₉H₁₃IO₂) with <2 ppm mass error .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the iodo substituent in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess electrophilicity at the C-I bond. Calculate Fukui indices to map nucleophilic attack sites .
  • Transition State Analysis : Use QM/MM simulations to model SN2 pathways (e.g., with hydroxide or thiols). Compare activation energies for iodinated vs. non-iodinated analogs .
  • Experimental Validation : Perform kinetic studies (e.g., UV-Vis monitoring of iodide release) to correlate computational predictions with observed reaction rates .

Q. What strategies resolve discrepancies in thermodynamic data (e.g., enthalpy of formation) across studies?

Methodological Answer:

  • Calorimetry : Use bomb calorimetry to measure ΔHf° directly. Cross-validate with combustion analysis .
  • Database Cross-Referencing : Compare NIST-recommended values with experimental data from peer-reviewed studies, prioritizing datasets with error margins <5% .
  • Statistical Analysis : Apply multivariate regression to identify systematic biases (e.g., solvent effects in reaction thermochemistry) .

Q. How does the allyl group influence the ester’s stability under varying pH and temperature?

Methodological Answer:

  • pH Stability Testing :
    • Acidic Conditions : Monitor hydrolysis via ¹H NMR (disappearance of ester peaks, emergence of carboxylic acid at δ ~12 ppm) in HCl/MeOH (1:1) at 60°C .
    • Basic Conditions : Track saponification kinetics using conductivity measurements in NaOH/EtOH .
  • Thermal Stability :
    • TGA/DSC : Determine decomposition onset temperature (Td) under nitrogen. Compare with non-iodinated analogs to assess iodine’s destabilizing effects .

Q. What enzymatic pathways could enable biocatalytic synthesis or modification of this ester?

Methodological Answer:

  • Lipase-Catalyzed Transesterification : Screen immobilized lipases (e.g., Candida antarctica Lipase B) for activity in non-aqueous media (e.g., hexane or supercritical CO₂) .
  • Oxidative Modifications : Use cytochrome P450 monooxygenases to functionalize the allyl group (e.g., epoxidation) .
  • Metabolic Engineering : Design microbial hosts (e.g., E. coli) expressing acyltransferases to produce the ester via fermentation .

Data Contradiction Analysis

Q. How should researchers address conflicting spectral assignments for the iodinated chain?

Methodological Answer:

  • Comparative Spectral Libraries : Cross-reference with NIST-subscribed databases (e.g., SDBS or Wiley Registry) to resolve ambiguities in C-I stretching modes .
  • Isotopic Labeling : Synthesize a ¹³C-labeled analog at the iodinated carbon to confirm NMR peak assignments .
  • Collaborative Validation : Share raw spectral data via platforms like Zenodo for peer verification .

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